

Application Notes and Protocols: Lactalbumin Hydrolysates in Sports Nutrition

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Compound of Interest

Compound Name: LACTALBUMIN

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Introduction

Lactalbumin hydrolysate, a predigested form of whey protein, is gaining significant attention in the field of sports nutrition. The enzymatic hydrolysis process breaks down the protein into smaller peptides and free amino acids, leading to more rapid digestion and absorption compared to intact proteins.[1] This characteristic is particularly beneficial for athletes and active individuals seeking to optimize muscle protein synthesis (MPS), accelerate recovery, and enhance performance. This document provides a comprehensive overview of the application of **lactalbumin** hydrolysates in sports nutrition, including a summary of quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of the underlying physiological mechanisms.

Lactalbumin is a significant source of essential amino acids (EAAs) and branched-chain amino acids (BCAAs), particularly leucine, which plays a pivotal role in stimulating the mTOR signaling pathway, a central regulator of muscle protein synthesis.[2][3] The rapid availability of these amino acids following ingestion of **lactalbumin** hydrolysate is thought to provide a more potent anabolic stimulus compared to slower-digesting proteins.[4]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of **lactalbumin** hydrolysates (or whey protein hydrolysates) on muscle protein synthesis, recovery

markers, and performance compared to other protein sources.

Table 1: Effects of **Lactalbumin**/Whey Protein Hydrolysate on Muscle Protein Synthesis (MPS)

Protein Supplement	Dosage	Timing	MPS Rate (%/h)	Percentage Increase vs. Control	Reference
Whey Hydrolysate	25 g	Post-exercise	0.15 ± 0.02	~122% vs. Casein, ~31% vs. Soy	[5]
Whey Isolate	25 g	Post-exercise	-	-	[5]
Soy Protein	25 g	Post-exercise	-	-	[5]
Casein	25 g	Post-exercise	0.08 ± 0.01	-	[5]
Hydrolyzed Whey	15 g	At rest	0.058 ± 0.007	No significant difference vs. HPM	[6]
Hydrolyzed Porcine Muscle (HPM)	15 g	At rest	0.063 ± 0.011	-	[6]
Hydrolyzed Porcine Blood (HPB)	15 g	At rest	0.048 ± 0.007	-	[6]

Table 2: Effects of **Lactalbumin**/Whey Protein Hydrolysate on Muscle Recovery and Performance

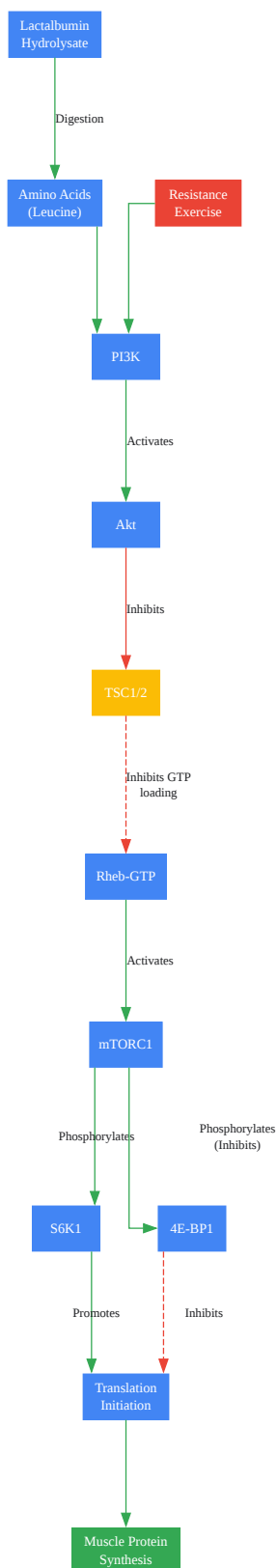
Supplement Group	Dosage	Timing	Outcome Measure	Result	Percentage Change vs. Control/Comparator	Reference
Carbohydrate + α -Lactalbumin (CA)	0.34 g/kg/h	Post-exercise	Pressure Pain Threshold (PPT)	Higher PPT at 2h post-exercise	~17% higher vs. CW	[7][8]
Carbohydrate + Whey Isolate (CW)	0.34 g/kg/h	Post-exercise	Pressure Pain Threshold (PPT)	Lower PPT at 2h post-exercise	-	[7][8]
Carbohydrate + α -Lactalbumin (CA)	Consumed 2h pre-exercise	Pre-exercise	Pressure Pain Threshold (PPT)	Higher PPT pre- and post-exercise	~17.5% higher (pre), ~9.8% higher (post) vs. CW	[9]
Carbohydrate + Whey Isolate (CW)	Consumed 2h pre-exercise	Pre-exercise	Pressure Pain Threshold (PPT)	Lower PPT pre- and post-exercise	-	[9]
Carbohydrate + α -Lactalbumin (CA)	Consumed 2h pre-exercise	Post-exercise	Feeling of Fatigue	Reduced fatigue post-exercise	Significantly lower vs. CW	[9]
Whey Protein Hydrolysate	25 g	Daily for 7 days post-exercise	Isometric Knee Extensor	Faster strength recovery	Significantly faster vs. FW, WPI,	[10]

e (WPHNB)			Strength Recovery		WPH1, WPH2	
Flavored Water (FW)	-	Daily for 7 days post- exercise	Isometric Knee Extensor Strength Recovery	Slower strength recovery	-	[10]
Whey Protein Isolate (WPI)	25 g	Daily for 7 days post- exercise	Isometric Knee Extensor Strength Recovery	Slower strength recovery	-	[10]
α - Lactalbumi n (A-LAC)	Post- competition	Post- competition	Yo-Yo Intermittent Recovery Test Level 1	Improved performanc e at 24h post	Improved vs. CON and PLA	[11]
Placebo (PLA)	Post- competition	Post- competition	Yo-Yo Intermittent Recovery Test Level 1	Decreased performanc e at 14h, partial recovery at 24h	-	[11]
Control (CON)	Post- competition	Post- competition	Yo-Yo Intermittent Recovery Test Level 1	Decreased performanc e at 14h, partial recovery at 24h	-	[11]

Signaling Pathways

The anabolic effects of **lactalbumin** hydrolysates are primarily mediated through the activation of the PI3K/Akt/mTOR signaling pathway, which is a master regulator of muscle protein

synthesis.

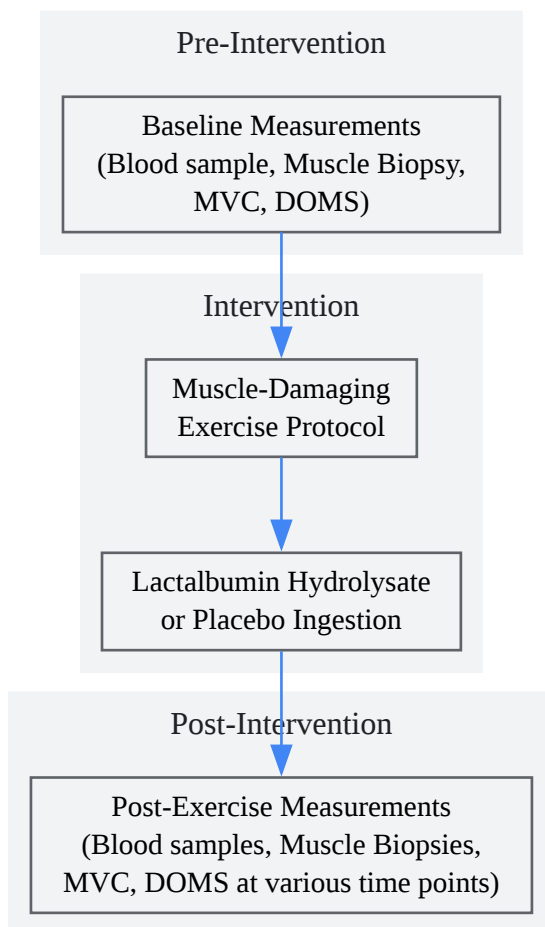


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PI3K/Akt/mTOR signaling pathway activation by **lactalbumin** hydrolysate and exercise.

Experimental Workflow

A typical experimental workflow to assess the efficacy of **lactalbumin** hydrolysate on muscle recovery and protein synthesis involves a series of controlled procedures.



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General experimental workflow for assessing **lactalbumin** hydrolysate efficacy.

Experimental Protocols

Measurement of Muscle Protein Synthesis (MPS) using L-[ring-¹³C₆]phenylalanine Infusion

This protocol describes the primed, constant infusion method to determine the fractional synthetic rate (FSR) of muscle protein.[\[10\]](#)[\[12\]](#)

Materials:

- Sterile, pyrogen-free L-[ring- $^{13}\text{C}_6$]phenylalanine
- 0.9% sterile saline
- Infusion pump and tubing
- Catheters (for infusion and blood sampling)
- Heated hand box (for arterialized venous blood sampling)
- Blood collection tubes (e.g., EDTA-coated)
- Muscle biopsy needles (e.g., modified Bergström)[\[1\]](#)[\[9\]](#)
- Liquid nitrogen
- Homogenization buffer
- Perchloric acid
- Hydrochloric acid
- Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Subject Preparation: Subjects should fast overnight (8-12 hours). Insert a catheter into an antecubital vein for tracer infusion and another into a dorsal hand vein of the contralateral arm for blood sampling. Place the sampling hand in a heated box ($\sim 60^\circ\text{C}$) to obtain arterialized venous blood.

- **Baseline Sampling:** Collect a baseline blood sample and a muscle biopsy from the vastus lateralis muscle. Immediately freeze the muscle tissue in liquid nitrogen.[1][9]
- **Tracer Infusion:** Administer a priming bolus of L-[ring-¹³C₆]phenylalanine (e.g., 2 μmol/kg) to rapidly achieve isotopic equilibrium. Immediately follow with a constant infusion (e.g., 0.05 μmol/kg/min) for the duration of the study (e.g., 6 hours).[10]
- **Blood Sampling:** Collect blood samples at regular intervals (e.g., every 30-60 minutes) to measure plasma phenylalanine enrichment.
- **Exercise and Supplementation:** At a designated time point during the infusion, subjects perform a bout of resistance exercise. Immediately post-exercise, subjects ingest the **lactalbumin** hydrolysate or placebo beverage.
- **Post-Exercise Biopsy:** Take a final muscle biopsy from the same leg, a few centimeters proximal to the initial biopsy site, at the end of the infusion period. Immediately freeze the tissue in liquid nitrogen.
- **Sample Analysis:**
 - **Plasma:** Deproteinize plasma samples and determine the enrichment of L-[ring-¹³C₆]phenylalanine using GC-MS or LC-MS/MS.
 - **Muscle Tissue:**
 - Grind the frozen muscle tissue to a powder under liquid nitrogen.
 - Homogenize the tissue and precipitate the protein.
 - Separate the intracellular free amino acid pool (supernatant) and the muscle protein pellet.
 - Hydrolyze the protein pellet to its constituent amino acids.
 - Determine the enrichment of L-[ring-¹³C₆]phenylalanine in the intracellular free pool and incorporated into muscle protein using GC-MS or LC-MS/MS.
- **Calculation of FSR:** $FSR (\%/h) = (E_p / (E_{precursor} * t)) * 100$ Where:

- E_p is the change in enrichment of protein-bound phenylalanine between the two biopsies.
- $E_{precursor}$ is the average enrichment of the precursor pool (plasma or intracellular phenylalanine) over the incorporation period.
- t is the time in hours between biopsies.

Assessment of Muscle Damage: Creatine Kinase (CK) Measurement

This protocol outlines the measurement of plasma creatine kinase-MM isoenzyme (CK-MM) concentration using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[\[3\]](#)[\[13\]](#)

Materials:

- Human Creatine Kinase MM (CK-MM) ELISA Kit
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized water
- Wash bottle or automated microplate washer

Procedure:

- Sample Collection and Preparation:
 - Collect blood samples into EDTA- or heparin-containing tubes at baseline and at specified time points post-exercise (e.g., 24, 48, 72 hours).
 - Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.
 - Aliquot and store the plasma at -80°C until analysis.
- ELISA Protocol (General Steps - refer to specific kit manual for details):

- Prepare all reagents, standards, and samples as instructed in the kit manual. It is recommended to run all samples and standards in duplicate.
- Add 100 μ L of standards and samples to the appropriate wells of the pre-coated microplate.
- Incubate for the specified time and temperature (e.g., 90 minutes at 37°C).
- Wash the wells multiple times with the provided wash buffer.
- Add 100 μ L of the biotin-conjugated detection antibody to each well and incubate (e.g., 60 minutes at 37°C).
- Wash the wells.
- Add 100 μ L of Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at 37°C).
- Wash the wells.
- Add 90 μ L of TMB substrate and incubate in the dark (e.g., 15-30 minutes at 37°C) until color develops.
- Add 50 μ L of stop solution to each well.
- Read the absorbance at 450 nm within 5 minutes.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance of each standard against its known concentration.
 - Determine the concentration of CK-MM in the samples by interpolating their absorbance values from the standard curve.

Assessment of Muscle Soreness: Delayed Onset Muscle Soreness (DOMS)

This protocol describes the use of a Visual Analog Scale (VAS) to quantify perceived muscle soreness.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- 100 mm Visual Analog Scale (a horizontal line with "No Pain" at the 0 mm mark and "Worst Possible Pain" at the 100 mm mark).

Procedure:

- Instructions to the Subject: Instruct the subject to make a vertical mark on the 100 mm line that corresponds to their current level of muscle soreness in the specified muscle group (e.g., quadriceps).
- Standardization: To ensure consistency, the assessment should be performed under specific conditions, such as during a standardized movement (e.g., a bodyweight squat) or upon palpation of a specific anatomical landmark.[\[16\]](#)
- Measurement: Measure the distance in millimeters from the "No Pain" end of the line to the subject's mark. This value represents the DOMS score.
- Timing: Assess DOMS at baseline and at regular intervals post-exercise (e.g., 24, 48, and 72 hours).

Assessment of Muscle Function Recovery: Maximal Voluntary Contraction (MVC)

This protocol outlines the measurement of isometric strength of the quadriceps muscle.[\[2\]](#)[\[11\]](#)[\[17\]](#)

Materials:

- Isometric dynamometer or a specialized chair with a strain gauge.
- Goniometer to ensure correct joint angles.

Procedure:

- **Subject Positioning:** Seat the subject on the testing chair with their hip and knee flexed at 90 degrees. Secure the subject with straps across the pelvis to prevent extraneous movement. Attach a strap connected to the dynamometer or strain gauge just above the ankle.[\[17\]](#)
- **Warm-up:** Have the subject perform several submaximal contractions (e.g., 3-5 contractions at 50-75% of perceived maximal effort) to familiarize them with the procedure.
- **Maximal Contraction:** Instruct the subject to perform a maximal isometric contraction by extending their knee against the strap as forcefully as possible for 3-5 seconds. Provide strong verbal encouragement during the contraction.
- **Repetitions and Rest:** Perform 3-5 maximal contractions with 1-2 minutes of rest between each attempt.
- **Data Recording:** The peak force (in Newtons) or torque (in Newton-meters) from the trial with the highest value is recorded as the MVC.
- **Timing:** Measure MVC at baseline and at various time points post-exercise (e.g., 24, 48, and 72 hours) to assess the recovery of muscle function.

Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway Proteins

This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in muscle biopsy samples.[\[7\]](#)[\[18\]](#)

Materials:

- Muscle biopsy samples
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels

- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, etc.)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Homogenize the frozen muscle biopsy sample in ice-cold lysis buffer.
 - Centrifuge the lysate at high speed to pellet cellular debris.
 - Collect the supernatant containing the total protein.
- Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
- Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil for 5-10 minutes to denature the proteins.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the activation state of the signaling pathway.

Conclusion

Lactalbumin hydrolysates represent a promising nutritional intervention for athletes and active individuals. Their rapid digestion and absorption kinetics, coupled with a high concentration of leucine, provide a potent stimulus for muscle protein synthesis via the PI3K/Akt/mTOR pathway. The available evidence suggests potential benefits for enhanced recovery from exercise-induced muscle damage and improved performance. The protocols provided herein offer standardized methods for researchers and drug development professionals to further investigate the efficacy and mechanisms of action of **lactalbumin** hydrolysates in the context of sports nutrition. Further research is warranted to establish optimal dosing and timing strategies for various athletic populations and to fully elucidate the long-term effects on muscle adaptation and performance.

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